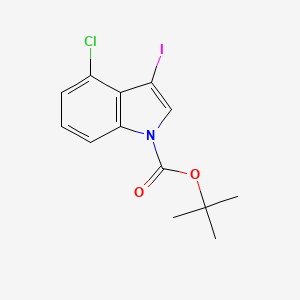
Ruthenium(3+) trifluoride
Descripción general
Descripción
Ruthenium(3+) trifluoride, also known as ruthenium(III) fluoride, is a chemical compound with the formula RuF₃. It is a dark brown solid that is insoluble in water and has a high melting point. This compound is part of the larger family of ruthenium compounds, which are known for their diverse oxidation states and significant applications in various fields .
Métodos De Preparación
Ruthenium(3+) trifluoride can be synthesized through several methods. One common synthetic route involves the reduction of ruthenium(V) fluoride by iodine at elevated temperatures (around 250°C) . Another method includes the reaction of ruthenium tetroxide with fluorinating agents such as krypton difluoride in hydrofluoric acid solution . Industrial production methods often involve the use of high-temperature reactions and specialized equipment to handle the reactive and corrosive nature of the fluorinating agents.
Análisis De Reacciones Químicas
Ruthenium(3+) trifluoride undergoes various types of chemical reactions, including:
Common reagents used in these reactions include fluorine gas, hydrogen gas, hydrazine, and various halide salts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include other ruthenium halides or elemental ruthenium.
Aplicaciones Científicas De Investigación
Ruthenium(3+) trifluoride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: Ruthenium compounds, including this compound, are used in the development of advanced materials for electronics and energy storage.
Biomedical Research: This compound and other ruthenium compounds are being investigated for their potential use in anticancer therapies due to their ability to interact with DNA and induce cell apoptosis.
Environmental Applications: Ruthenium-based catalysts are used in environmental applications, such as the catalytic oxidation of pollutants.
Mecanismo De Acción
The mechanism of action of ruthenium(3+) trifluoride in its various applications involves its ability to undergo redox reactions and form coordination complexes with other molecules. In catalysis, this compound acts as an electron transfer agent, facilitating the oxidation or reduction of substrates . In biomedical applications, ruthenium compounds can bind to DNA, disrupting its function and leading to cell death . The specific molecular targets and pathways involved depend on the particular application and the chemical environment.
Comparación Con Compuestos Similares
Ruthenium(3+) trifluoride can be compared with other similar compounds, such as:
Ruthenium(III) chloride (RuCl₃): Similar to this compound, ruthenium(III) chloride is used in catalysis and material science.
Ruthenium(III) bromide (RuBr₃): This compound shares similar applications with this compound but has distinct reactivity patterns due to the bromide ions.
Ruthenium(IV) oxide (RuO₂): Used primarily in catalysis and electronic applications, ruthenium(IV) oxide has different oxidation states and properties compared to this compound.
The uniqueness of this compound lies in its specific reactivity with fluorine and its applications in high-temperature and highly oxidative environments.
Propiedades
IUPAC Name |
trifluororuthenium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Ru/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNNUGOBNRKKW-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Ru](F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475784 | |
| Record name | Ruthenium(3+) trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51021-05-7 | |
| Record name | Ruthenium(3+) trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)












